(s)-2-Allylpyrrolidine-2-carboxylic acid
Description
(S)-2-Allylpyrrolidine-2-carboxylic acid is a chiral proline derivative characterized by an allyl group (-CH₂CH₂CH₂) substituted at the C2 position of the pyrrolidine ring. This compound exists in both free acid and hydrochloride salt forms, with the latter being more commonly utilized in research due to enhanced stability and solubility.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m1/s1 |
InChI Key |
WRBBRKMXTLLAOB-MRVPVSSYSA-N |
Isomeric SMILES |
C=CC[C@@]1(CCC[NH2+]1)C(=O)[O-] |
Canonical SMILES |
C=CCC1(CCC[NH2+]1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 2-(2-propenyl)- (9CI) typically involves the allylation of D-proline. One common method is the reaction of D-proline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of D-Proline, 2-(2-propenyl)- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the allylation process .
Chemical Reactions Analysis
Types of Reactions: D-Proline, 2-(2-propenyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Epoxides or aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Chemistry: D-Proline, 2-(2-propenyl)- (9CI) is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with high stereochemical purity .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its proline backbone is crucial for understanding the role of proline in protein structures .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of D-Proline, 2-(2-propenyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The proline backbone plays a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₈H₁₃NO₂ (free acid); C₈H₁₄ClNO₂ (hydrochloride) .
- Molecular Weight : 155.19 g/mol (free acid); 191.66 g/mol (hydrochloride) .
- CAS Numbers :
- Purity : ≥95% (typically >95% for commercial samples) .
- Storage : 2–8°C under inert conditions for the hydrochloride salt .
- Applications : Used as a building block in peptide synthesis, chiral catalysts, and drug discovery .
Structural and Thermodynamic Comparisons
Key Observations:
- Lipophilicity : The allyl group in (S)-2-allylpyrrolidine-2-carboxylic acid increases lipophilicity compared to proline, making it more suitable for membrane permeability in drug design .
- Thermodynamics : (–)-2-Pyrrolidinecarboxylic acid (R-proline) has a significantly lower enthalpy of formation (-524.2 kJ/mol) than its S-enantiomer, suggesting divergent stability and reactivity .
- Synthetic Yields : Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives are synthesized in higher yields (71–95%) via multi-component reactions, whereas allyl-proline derivatives often require stereoselective synthesis, which may reduce yields .
Stability and Handling
- (S)-2-Allylpyrrolidine-2-carboxylic acid hydrochloride requires storage at 2–8°C to prevent decomposition, whereas proline derivatives without allyl groups (e.g., 2-pyrrolidone) are more stable at room temperature .
- Repeated freeze-thaw cycles degrade the free acid form, necessitating single-use aliquots in DMSO .
Commercial and Research Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
